molecular formula C7H8ClNO B3357260 1-(5-Chloropyridin-2-yl)ethanol CAS No. 71777-68-9

1-(5-Chloropyridin-2-yl)ethanol

Cat. No. B3357260
Key on ui cas rn: 71777-68-9
M. Wt: 157.60
InChI Key: OLWSYXWXQLPXCG-UHFFFAOYSA-N
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Patent
US07618960B2

Procedure details

Copper iodide (148 mg), 1-ethoxyvinyltri-n-butyltin (2.97 mL), and bis(triphenylphosphine)palladium (II) chloride (183 mg) were added to a solution of 2-bromo-5-chloropyridine (1 g) in acetonitrile (30 mL), and the reaction solution was stirred in a nitrogen atmosphere at 100° C. for three hours. The reaction solution was returned to room temperature. 10 mL of 5 N hydrochloric acid was added, and the reaction solution was heated under reflux for 30 minutes. The reaction solution was returned to room temperature and neutralized with a 5 N sodium hydroxide solution. Diethyl ether was added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was dissolved in tetrahydrofuran (30 mL) and methanol (10 mL). Sodium borohydride (492 mg) was added, and the reaction solution was stirred at room temperature for one hour. Water and diethyl ether were added to the reaction solution, and the organic layer was separated. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent: hexane-diethyl ether) to obtain 503 mg of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.97 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
148 mg
Type
catalyst
Reaction Step Three
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
183 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:2].Br[C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][N:21]=1.Cl.[OH-].[Na+]>C(#N)C.[Cu](I)I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.C(OCC)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:1]([OH:3])[CH3:2])=[N:21][CH:22]=1 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
148 mg
Type
catalyst
Smiles
[Cu](I)I
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
183 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred in a nitrogen atmosphere at 100° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (30 mL)
ADDITION
Type
ADDITION
Details
Sodium borohydride (492 mg) was added
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Water and diethyl ether were added to the reaction solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (elution solvent: hexane-diethyl ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 503 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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